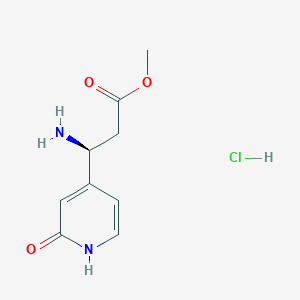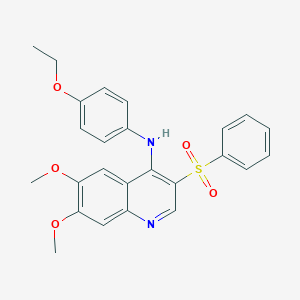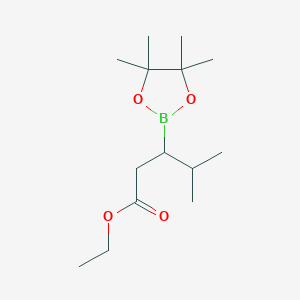
methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride is a useful research compound. Its molecular formula is C9H13ClN2O3 and its molecular weight is 232.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Kinetic Modeling and PET Imaging Studies
One significant area of application involves the use of PET (Positron Emission Tomography) imaging studies to measure enzyme activity in the human brain. For instance, compounds like N-[11C]Methylpiperidin-4-yl propionate ([11C]PMP), which shares structural similarities with methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride, have been used to estimate acetylcholinesterase (AChE) activity through kinetic modeling. Such studies provide insights into the functioning of enzymes crucial for neurotransmission and are instrumental in understanding neurodegenerative diseases (Koeppe et al., 1999).
Neuropharmacology and Cognitive Disorders
Research on AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor modulators, such as LY451395, investigates their potential in treating cognitive deficits in Alzheimer's disease. These studies explore how compounds targeting AMPA receptors might influence neuroplasticity and cognitive function, offering avenues for therapeutic interventions in neurodegenerative and cognitive disorders (Chappell et al., 2007).
Metabolic and Genetic Disorders
Further, research into metabolic pathways has identified the importance of studying compounds involved in metabolic disorders. For example, studies on 3-hydroxy-3-methylglutaryl-CoA lyase activity and its deficiency, which affects ketone body and sterol synthesis, underscore the role of metabolically active compounds in diagnosing and understanding metabolic diseases (Gibson et al., 1990).
Drug Metabolism and Antibiotic Research
Research on novel antibiotics, such as GSK2251052, reveals the metabolism and disposition of boron-containing compounds, highlighting the intricate processes of drug metabolism and the development of new treatments for bacterial infections. Such studies are pivotal in the pharmaceutical sciences, guiding the design and optimization of therapeutic agents (Bowers et al., 2013).
Neuropsychiatric Applications
Lastly, the development of PET ligands like [11C]HMS011 for AMPA receptors illuminates the role of glutamatergic signaling in neuropsychiatric diseases. This research contributes to our understanding of fast excitatory signaling in the brain and its implications for disorders such as epilepsy and schizophrenia (Takahata et al., 2017).
特性
IUPAC Name |
methyl (3S)-3-amino-3-(2-oxo-1H-pyridin-4-yl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3.ClH/c1-14-9(13)5-7(10)6-2-3-11-8(12)4-6;/h2-4,7H,5,10H2,1H3,(H,11,12);1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGIVRKTWJRZMI-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=O)NC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC(=O)NC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2716300.png)

![N-(1-(thiophen-2-yl)propan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2716302.png)
![tert-butyl N-[1-(trifluoroacetyl)piperidin-3-yl]carbamate](/img/structure/B2716304.png)
![N-[3-[3-(4-methoxyphenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2716307.png)


![3-[(4-Bromophenyl)sulfonyl]-5-[4-(2-furoyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2716312.png)

![methyl 2-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2716315.png)
![2-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B2716318.png)



